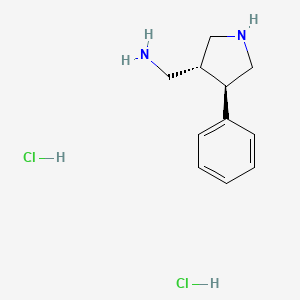![molecular formula C19H12N4O B597639 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol CAS No. 185129-91-3](/img/structure/B597639.png)
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-f][1,10]phenanthroline core, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde, followed by cyclization with an amine to form the imidazo[4,5-f][1,10]phenanthroline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[4,5-f][1,10]phenanthroline core can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[4,5-f][1,10]phenanthroline core.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting cancer stem cells.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol involves its ability to coordinate with metal ions, which can lead to various biological and chemical effects. In biological systems, this compound can induce mitochondrial dysfunction and generate reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include mitochondrial proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
- 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)-4-methoxyphenol
Uniqueness
4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is unique due to its specific structural configuration, which allows for strong coordination with metal ions and significant biological activity. Compared to similar compounds, it has shown higher selectivity and potency in targeting cancer cells and has been more effective in various chemical reactions .
Eigenschaften
CAS-Nummer |
185129-91-3 |
|---|---|
Molekularformel |
C19H12N4O |
Molekulargewicht |
312.332 |
IUPAC-Name |
4-(1,3-dihydroimidazo[4,5-f][1,10]phenanthrolin-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,22-23H |
InChI-Schlüssel |
GEHXSCWPSGZFLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=C2NC(=C5C=CC(=O)C=C5)N4)N=C1 |
Synonyme |
2-(4-hydroxyphenyl)iMidazole[4,5f][1,10]phenanthroline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/new.no-structure.jpg)




![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)






